molecular formula C7H6ClN3 B13157676 3-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 22841-96-9

3-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13157676
CAS No.: 22841-96-9
M. Wt: 167.59 g/mol
InChI Key: XKWXACJRWUKNRR-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

3-Chloro-7-methyl-triazolo[4,3-a]pyridine is a heterocyclic organic compound characterized by a fused bicyclic structure combining pyridine and triazole rings. Its systematic IUPAC name, 3-chloro-7-methyl-triazolo[4,3-a]pyridine, reflects the positions of substituents and the ring fusion pattern. The "4,3-a" notation indicates that the triazole ring is fused to the pyridine ring at positions 4 and 3, with the "a" suffix denoting the orientation of the fused rings.

The compound’s molecular formula is C₇H₆ClN₃ , with a molecular weight of 167.59 g/mol . Key identifiers include the CAS registry number 22841-96-9 and the canonical SMILES string CC1=CC2=NN=C(Cl)N2C=C1 , which encodes its structural topology. The InChIKey XKWXACJRWUKNRR-UHFFFAOYSA-N provides a unique digital fingerprint for computational referencing.

Table 1: Fundamental Chemical Properties

Property Value
CAS Registry Number 22841-96-9
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.59 g/mol
SMILES CC1=CC2=NN=C(Cl)N2C=C1
InChIKey XKWXACJRWUKNRR-UHFFFAOYSA-N

Structural analogs, such as 6-chloro-7-methyl-triazolo[4,3-a]pyridine (CAS 1427450-87-0), highlight the sensitivity of physicochemical properties to substituent positioning. For instance, the 6-chloro isomer exhibits a distinct SMILES pattern (CC1=CC2=NN=CN2C=C1Cl ) and InChIKey (OJMNFEMAWDVWAN-UHFFFAOYSA-N ).

Historical Context and Discovery

The synthesis of triazolopyridine derivatives emerged prominently in the late 20th century, driven by interest in nitrogen-rich heterocycles for pharmaceutical applications. While the exact discovery timeline of 3-chloro-7-methyl-triazolo[4,3-a]pyridine remains undocumented in public literature, its structural framework aligns with methodologies reported in foundational heterocyclic chemistry studies.

Early routes to triazolo[4,3-a]pyridines involved cyclocondensation reactions of 2-hydrazinylpyridines with carbonyl equivalents, a strategy later refined using hypervalent iodine reagents and chloroethynylphosphonates. The compound’s chloro and methyl substituents likely originated from targeted modifications to enhance electronic or steric properties, a common practice in medicinal chemistry optimization.

Significance in Heterocyclic Chemistry

Triazolopyridines occupy a critical niche in heterocyclic chemistry due to their dual aromatic systems, which confer stability and diverse reactivity. The 3-chloro-7-methyl derivative exemplifies structural tunability, where electron-withdrawing (chloro) and electron-donating (methyl) groups modulate electronic density for specific applications.

In drug discovery, triazolopyridines serve as privileged scaffolds for targeting central nervous system receptors and enzymes. For example, recent studies describe triazolopyridine-based antagonists of muscarinic acetylcholine receptors, highlighting their potential in treating neurological disorders. The chloro substituent in position 3 may enhance binding affinity by participating in halogen bonding with biological targets, while the methyl group in position 7 could improve pharmacokinetic properties via hydrophobic interactions.

Table 2: Comparative Analysis of Triazolopyridine Derivatives

Compound CAS Number Molecular Formula Key Substituents
3-Chloro-7-methyl-triazolo[4,3-a]pyridine 22841-96-9 C₇H₆ClN₃ Cl (C3), CH₃ (C7)
6-Chloro-7-methyl-triazolo[4,3-a]pyridine 1427450-87-0 C₇H₆ClN₃ Cl (C6), CH₃ (C7)
7-Methyl-triazolo[1,5-a]pyridine 78539-91-0 C₇H₇N₃ CH₃ (C7)

The structural versatility of triazolopyridines is further illustrated by their use in materials science, where their conjugated π-systems contribute to optoelectronic applications. Ongoing research continues to explore novel synthetic pathways, such as 5-exo-dig cyclizations and Dimroth rearrangements, to access diverse triazolopyridine architectures.

Properties

CAS No.

22841-96-9

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

3-chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6ClN3/c1-5-2-3-11-6(4-5)9-10-7(11)8/h2-4H,1H3

InChI Key

XKWXACJRWUKNRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=C(N2C=C1)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 3-Chloro-7-methyl-triazolo[4,3-a]pyridine typically involves a multi-step process starting from pyridine derivatives. A common approach includes the formation of a hydrazone intermediate, followed by cyclization to form the triazolopyridine ring.

Specific Synthetic Route

  • Starting Material Preparation : Begin with 2-chloro-7-methylpyridine , which can be converted into its hydrazone derivative by reaction with hydrazine hydrate.

  • Cyclization : The hydrazone is then cyclized using a suitable reagent like phosphorus oxychloride (POCl₃) to form the triazolopyridine ring. This step is crucial for the formation of the desired heterocyclic structure.

  • Chlorination : If necessary, further chlorination can be achieved using chlorinating agents to introduce the chlorine atom at the desired position.

Detailed Procedure

  • Step 1 : React 2-chloro-7-methylpyridine with hydrazine hydrate at elevated temperatures (around 100°C) for several hours to form the corresponding hydrazone.

  • Step 2 : Treat the hydrazone with POCl₃ in a solvent like dichloromethane or chloroform. The reaction mixture is heated to facilitate cyclization, forming 3-Chloro-7-methyl-triazolo[4,3-a]pyridine .

Analytical Data

Spectroscopic Analysis

  • NMR Spectroscopy : The compound can be characterized using $${}^{1}$$H NMR and $${}^{13}$$C NMR to confirm the structure. Typical signals include those for the methyl group and the aromatic protons.

  • Mass Spectrometry : The molecular ion peak in the mass spectrum will confirm the molecular weight of the compound.

Physical Properties

Property Value
Melting Point Typically around 150-200°C, depending on purity and crystalline form
Solubility Soluble in organic solvents like dichloromethane and chloroform

Research Findings

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs of [1,2,4]triazolo[4,3-a]pyridine derivatives are summarized in Table 1.

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Substituent (Position 3) Substituent (Position 7) Melting Point (°C) Key Data Source
3-Ethyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine (5a) Ethyl Methyl 85–87
3-Isobutyl-7-methyl-[1,2,4]triazolo[4,3-a]pyridine (5b) Isobutyl Methyl 102–104
3-(4-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyridine (5f) 4-Methoxyphenyl Methyl 214–216
3-(3-Chlorophenyl)-5-methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine (5c) 3-Chlorophenyl Phenyl Not reported
3-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine (Target) Chlorine Methyl Not available N/A
  • Melting Points : Bulky substituents (e.g., 4-methoxyphenyl in 5f) correlate with higher melting points (214–216°C), likely due to increased molecular symmetry and crystallinity. Smaller groups like ethyl (5a) result in lower melting points (85–87°C) .
  • Chlorine Substituents : The presence of chlorine (as in the target compound and 5c) may enhance thermal stability compared to alkyl groups, though direct data are lacking.
Cytotoxicity

Substituents like isobutyl (5b) and ethylthio-methyl (5c) may modulate interactions with cellular targets .

Antifungal Activity

Microwave-synthesized triazolo-pyridines with hydrazone groups () showed efficacy against Botrytis cinerea and Fusarium oxysporum. Chlorine or methyl groups (as in the target compound) could enhance membrane permeability or enzyme inhibition .

Antimicrobial Activity

Compound 5c (), bearing a 3-chlorophenyl group, demonstrated antimicrobial properties via IR and NMR-confirmed structural motifs. The chlorine atom’s electronegativity may disrupt microbial cell walls .

Receptor Modulation

Patented triazolo-pyridines () act as mGluR2 allosteric modulators for CNS disorders. Substituent polarity and steric effects (e.g., methoxy in 5f vs. chlorine in the target) likely influence receptor binding .

Structure-Activity Relationship (SAR)

  • Position 3 : Chlorine or aryl groups (e.g., 5f, 5c) enhance bioactivity (antimicrobial, cytotoxic) compared to alkyl chains (5a, 5b) .
  • Position 7 : Methyl is common across analogs (5a, 5b, 5f), suggesting metabolic stability and favorable pharmacokinetics .

Biological Activity

3-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazolo-pyridines, which have been explored for various pharmacological applications, including anticancer, anti-inflammatory, and neuroprotective effects.

  • Molecular Formula : C₇H₆ClN₃
  • Molecular Weight : 167.60 g/mol
  • CAS Number : 22841-96-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[4,3-a]pyridine derivatives. For instance, compounds similar to 3-chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine have shown promising results in inhibiting the growth of various cancer cell lines:

CompoundCell LineIC₅₀ (μM)Mechanism of Action
3-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridineMDA-MB-231 (breast cancer)5.67Induces apoptosis via caspase activation
3-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridineHepG2 (liver cancer)6.12Microtubule destabilization

These findings suggest that the compound may act as a microtubule-destabilizing agent and induce apoptosis in cancer cells.

Neuroprotective Effects

The neuroprotective properties of triazolo[4,3-a]pyridine derivatives have also been investigated. A patent describes their use in treating neurological disorders such as anxiety and depression. The mechanism involves modulation of neurotransmitter systems and potential neuroprotection against excitotoxicity:

  • Target Disorders : Anxiety disorders, Depression
  • Mechanism : Modulation of GABAergic and serotonergic pathways

Anti-inflammatory Activity

Research indicates that derivatives of triazolo[4,3-a]pyridine can exhibit anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines:

CytokineEffectConcentration (μM)
TNF-αInhibition10
IL-6Inhibition10

This suggests a potential application in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in ACS Omega evaluated a series of triazolo derivatives for their cytotoxic effects on cancer cell lines. Among them, 3-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine was identified as having significant growth inhibition against MDA-MB-231 cells with an IC₅₀ value of approximately 5.67 μM. The study concluded that the compound could be a lead candidate for further development as an anticancer agent due to its selective toxicity towards cancer cells compared to non-cancerous cells .

Case Study 2: Neuroprotective Effects

In a patent application focusing on the treatment of neurological disorders using triazolo derivatives, it was reported that compounds like 3-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine exhibited anxiolytic effects in animal models. Behavioral assays indicated reduced anxiety-like behavior when administered at specific doses .

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